Cas no 2138001-81-5 (5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol)

5-(4-Ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol is a specialized heterocyclic compound featuring an oxazole core substituted with an ethylphenyl group at the 5-position and a methyl group at the 4-position, with a methanethiol functional group at the 3-position. This structure confers reactivity useful in organic synthesis, particularly in thiol-ene click chemistry or as a building block for pharmacophores. The ethylphenyl moiety enhances lipophilicity, potentially improving membrane permeability in bioactive applications. The thiol group offers versatility for conjugation or metal coordination, making it valuable in materials science and medicinal chemistry. Its stability and functional group compatibility make it suitable for controlled derivatization in complex molecular architectures.
5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol structure
2138001-81-5 structure
Product name:5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol
CAS No:2138001-81-5
MF:C13H15NOS
MW:233.329302072525
CID:6104504
PubChem ID:165473145

5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol Chemical and Physical Properties

Names and Identifiers

    • 5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol
    • [5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-yl]methanethiol
    • EN300-1117150
    • 2138001-81-5
    • Inchi: 1S/C13H15NOS/c1-3-10-4-6-11(7-5-10)13-9(2)12(8-16)14-15-13/h4-7,16H,3,8H2,1-2H3
    • InChI Key: WMUBOBQSHMHQBL-UHFFFAOYSA-N
    • SMILES: SCC1C(C)=C(C2C=CC(=CC=2)CC)ON=1

Computed Properties

  • Exact Mass: 233.08743528g/mol
  • Monoisotopic Mass: 233.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27Ų
  • XLogP3: 3.3

5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1117150-0.5g
[5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-yl]methanethiol
2138001-81-5 95%
0.5g
$781.0 2023-10-27
Enamine
EN300-1117150-0.1g
[5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-yl]methanethiol
2138001-81-5 95%
0.1g
$715.0 2023-10-27
Enamine
EN300-1117150-5g
[5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-yl]methanethiol
2138001-81-5 95%
5g
$2360.0 2023-10-27
Enamine
EN300-1117150-10g
[5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-yl]methanethiol
2138001-81-5 95%
10g
$3500.0 2023-10-27
Enamine
EN300-1117150-2.5g
[5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-yl]methanethiol
2138001-81-5 95%
2.5g
$1594.0 2023-10-27
Enamine
EN300-1117150-5.0g
[5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-yl]methanethiol
2138001-81-5
5g
$2360.0 2023-06-09
Enamine
EN300-1117150-0.25g
[5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-yl]methanethiol
2138001-81-5 95%
0.25g
$748.0 2023-10-27
Enamine
EN300-1117150-1.0g
[5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-yl]methanethiol
2138001-81-5
1g
$813.0 2023-06-09
Enamine
EN300-1117150-1g
[5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-yl]methanethiol
2138001-81-5 95%
1g
$813.0 2023-10-27
Enamine
EN300-1117150-0.05g
[5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-yl]methanethiol
2138001-81-5 95%
0.05g
$683.0 2023-10-27

5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol Related Literature

Additional information on 5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol

Professional Introduction to Compound with CAS No. 2138001-81-5 and Product Name: 5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol

The compound with the CAS number 2138001-81-5 and the product name 5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic thioethers, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural framework of this molecule incorporates an oxazole ring, a moiety known for its presence in numerous bioactive natural products and synthetic drugs.

Recent research has highlighted the importance of oxazole derivatives in drug discovery, particularly for their role as scaffolds in the development of novel therapeutic agents. The oxazole ring in 5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol contributes to its unique chemical properties, including stability and reactivity, which are critical factors in medicinal chemistry. The presence of a thiol group at the 3-position of the oxazole ring further enhances its potential as a pharmacophore, enabling various interactions with biological targets.

The 4-ethylphenyl substituent in the molecule adds another layer of complexity, influencing both the electronic and steric properties of the compound. This substitution pattern is often employed in medicinal chemistry to modulate binding affinity and selectivity. Studies have shown that aromatic rings with alkyl substituents can significantly alter the pharmacokinetic profile of molecules, making them more suitable for therapeutic applications.

Moreover, the methyl group at the 4-position of the oxazole ring plays a crucial role in determining the overall conformation and solubility of the compound. These structural features collectively contribute to the compound's potential as a lead molecule in drug development. The combination of these elements makes 5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol a promising candidate for further investigation.

In recent years, there has been a growing interest in heterocyclic thioethers due to their demonstrated efficacy in various biological assays. These compounds have shown promise in inhibiting key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The thiol group in particular is known for its ability to participate in redox reactions, making it an attractive feature for designing molecules that can interact with biological systems.

One of the most compelling aspects of 5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol is its potential for further derivatization. Medicinal chemists often use such scaffolds as starting points for structure-based drug design (SBDD) and fragment-based drug discovery (FBDD). The ability to modify specific parts of the molecule allows researchers to fine-tune its biological activity and optimize its pharmacological properties.

Current research trends indicate that compounds incorporating oxazole rings are being extensively explored for their antimicrobial and anti-inflammatory properties. The structural motif of 5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol aligns well with these trends, suggesting that it may exhibit similar beneficial effects. Additionally, studies have begun to investigate its potential role in modulating immune responses, which could open up new avenues for therapeutic intervention.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently. These methods are essential for producing pharmaceutical intermediates that meet stringent quality standards.

In conclusion, 5-(4-ethylphenyl)-4-methyl-1,2-oxazol-3-ylmethanethiol represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for various diseases.

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